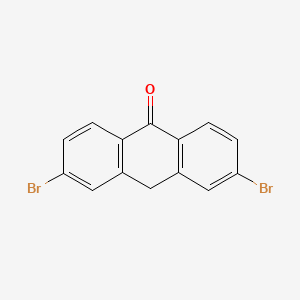

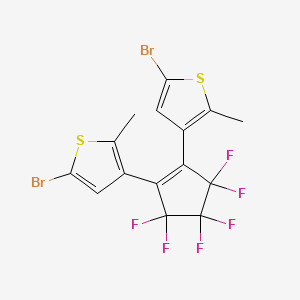

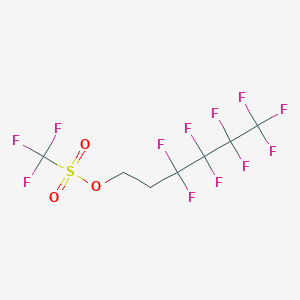

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

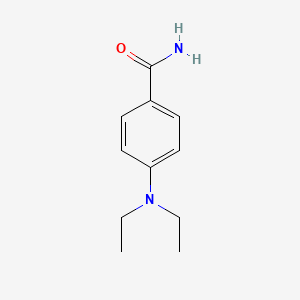

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene): is a photochromic compound that belongs to the class of diarylethenes. These compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various applications such as optical data storage, molecular switches, and sensors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) typically involves the following steps:

Bromination of 2-methylthiophene: 2-Methylthiophene is treated with liquid bromine at 0°C to form 3,5-dibromo-2-methylthiophene.

Formation of Boronate Ester: The dibromo compound is then reacted with tributyl borate at -78°C to yield 2-methyl-3-bromo-5-boronate thiophene.

Coupling Reaction: The boronate ester is coupled with 3,4-difluorobromobenzene to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.

Final Cyclization: The final step involves the reaction of the intermediate with hexafluorocyclopentene to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) undergoes various chemical reactions, including:

Photoisomerization: This compound exhibits reversible photoisomerization, where exposure to light induces a structural change between open and closed forms.

Substitution: It can participate in substitution reactions, such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Photoisomerization: Light (UV or visible) is used to induce the isomerization process.

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.

Substitution: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products:

Photoisomerization: The major products are the open and closed isomers of the compound.

Oxidation: The oxidation products include mono- and bis-N-oxides.

Substitution: The major products are the coupled diarylethene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is widely used in the field of photochromic materials. Its ability to undergo reversible photoisomerization makes it valuable for optical data storage and molecular switches .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, including sensors and displays .

Wirkmechanismus

The mechanism of action of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) primarily involves photoisomerization. Upon exposure to light, the compound undergoes a structural change from an open to a closed form, or vice versa. This process involves the breaking and forming of carbon-carbon bonds within the cyclopentene ring . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene

- 1,2-Bis(5-formyl-2-methyl-3-thienyl)hexafluorocyclopentene

- 1,2-Bis(2,5-dimethyl-3-thienyl)hexafluorocyclopentene

Comparison: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is unique due to the presence of bromine atoms, which can influence its reactivity and photochromic properties. Compared to its analogs, this compound may exhibit different absorption spectra and photoisomerization kinetics .

Eigenschaften

Molekularformel |

C15H8Br2F6S2 |

|---|---|

Molekulargewicht |

526.2 g/mol |

IUPAC-Name |

5-bromo-3-[2-(5-bromo-2-methylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2-methylthiophene |

InChI |

InChI=1S/C15H8Br2F6S2/c1-5-7(3-9(16)24-5)11-12(8-4-10(17)25-6(8)2)14(20,21)15(22,23)13(11,18)19/h3-4H,1-2H3 |

InChI-Schlüssel |

BBIYQGBVPMZXRR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(S1)Br)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)Br)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Dimethylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8508224.png)

![1H-Indole-6-acetic acid, 1-(aMinocarbonyl)-3-[[[(1R,3S,5R)-3-[[[(3-chloro-2-fluorophenyl)Methyl]aMino]carbonyl]-2-azabicyclo[3.1.0]hex-2-yl]carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B8508233.png)